N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

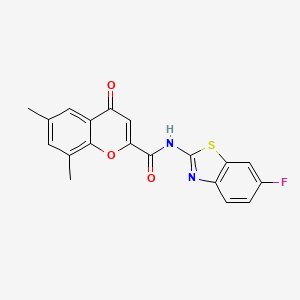

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core fused with a chromene carboxamide scaffold. The benzothiazole moiety is substituted with a fluorine atom at the 6-position, while the chromene ring features 6,8-dimethyl groups and a 4-oxo functional group. Its molecular weight is approximately 388.8 g/mol (exact mass: 388.0085), with a calculated XLogP3 value of 4.5, indicating moderate lipophilicity.

Properties

Molecular Formula |

C19H13FN2O3S |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H13FN2O3S/c1-9-5-10(2)17-12(6-9)14(23)8-15(25-17)18(24)22-19-21-13-4-3-11(20)7-16(13)26-19/h3-8H,1-2H3,(H,21,22,24) |

InChI Key |

JBNVYBVFTPZIRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole-carboxamide derivatives. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Fluorine at the benzothiazole 6-position (in the target compound) may enhance metabolic stability and binding affinity compared to chlorine or unsubstituted analogs, as seen in other fluorinated pharmaceuticals . The 6,8-dimethyl chromene substitution differentiates the target compound from the 7-methyl analog in .

Scaffold Differences :

- The chromene carboxamide scaffold in the target compound contrasts with the semicarbazone derivatives in . Semicarbazones exhibit anticonvulsant activity via voltage-gated sodium channel modulation, while chromene carboxamides may target kinases or GABA receptors due to their structural resemblance to flavone derivatives .

Physicochemical Properties :

- The target compound’s XLogP3 (4.5) is higher than typical semicarbazones (XLogP3 ~2–3), suggesting improved lipid solubility and blood-brain barrier penetration, which is critical for CNS-targeting agents .

Data Table: Computed Molecular Properties

| Property | Target Compound | 6-Chloro Analog | Semicarbazone Derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | 388.8 | 388.8 | 300–350 |

| XLogP3 | 4.5 | ~4.5 (estimated) | 2–3 |

| Hydrogen Bond Acceptors | 6 | 6 | 5–7 |

| Rotatable Bonds | 2 | 2 | 4–6 |

| Topological Polar Surface Area | 96.5 Ų | ~96.5 Ų | 80–100 Ų |

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety conjugated with a chromene structure, which is known for various biological activities. The presence of a fluorine atom enhances its lipophilicity and biological interaction potential.

Molecular Formula: CHFNOS

Molecular Weight: 282.29 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity:

- Antioxidant Properties:

- Anti-inflammatory Effects:

In Vitro Studies

Various studies have evaluated the biological activity of this compound:

| Study | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| Study 1 | AChE | 10.4 | Moderate inhibition observed |

| Study 2 | BChE | 7.7 | Stronger inhibition compared to AChE |

| Study 3 | COX-2 | 12.5 | Significant reduction in inflammatory markers |

| Study 4 | LOX-15 | 15.0 | Effective against lipoxygenase pathways |

Case Studies

-

Neuroprotective Effects:

A study conducted on MCF-7 breast cancer cells demonstrated that the compound exhibited cytotoxic effects at varying concentrations, suggesting its potential as an anticancer agent . -

Anti-Alzheimer's Activity:

In animal models, administration of the compound led to improved memory retention and reduced neuroinflammation markers, indicating its promise in Alzheimer’s disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.